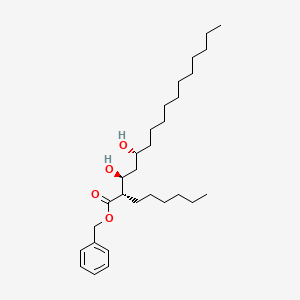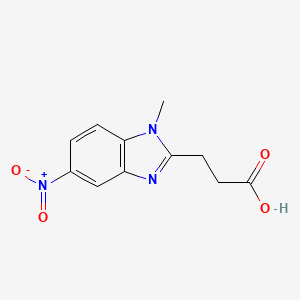
(R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-a mine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an ethoxy group and an amine group. The compound also contains a fluorine and iodine-substituted phenyl ring. This unique structure makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Ethoxy Intermediate: The reaction begins with the formation of the ethoxy intermediate by reacting 5-fluoro-2-iodophenol with an appropriate ethylating agent under basic conditions.
Coupling with Pyridine Derivative: The ethoxy intermediate is then coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the iodine substituent, converting it to a hydrogen or other less reactive groups.
Substitution: The fluorine and iodine substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies to understand biochemical pathways and enzyme interactions.
Medicine:
Drug Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.
相似化合物的比较
- ®-3-(1-(5-fluoro-2-chlorophenyl)ethoxy)pyridin-2-amine
- ®-3-(1-(5-fluoro-2-bromophenyl)ethoxy)pyridin-2-amine
- ®-3-(1-(5-fluoro-2-methylphenyl)ethoxy)pyridin-2-amine
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (chlorine, bromine, methyl instead of iodine).
- Reactivity: The presence of different halogens or alkyl groups affects the compound’s reactivity and the types of reactions it undergoes.
- Biological Activity: These structural variations can lead to differences in biological activity, making each compound unique in its potential applications.
属性
分子式 |
C13H12FIN2O |
|---|---|
分子量 |
358.15 g/mol |
IUPAC 名称 |
3-[(1R)-1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H12FIN2O/c1-8(10-7-9(14)4-5-11(10)15)18-12-3-2-6-17-13(12)16/h2-8H,1H3,(H2,16,17)/t8-/m1/s1 |
InChI 键 |
OYOAYUWCUQLRHK-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
规范 SMILES |
CC(C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)

![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)

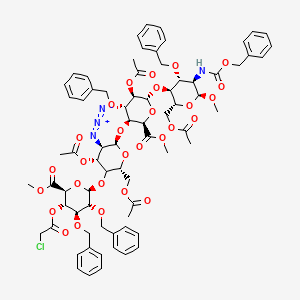
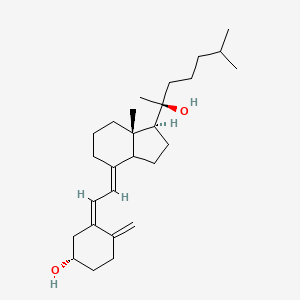
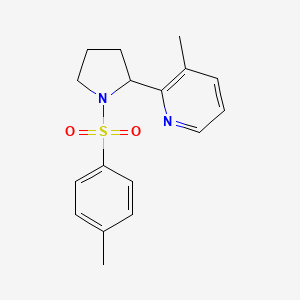
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)
